Batatasin II

Description

Contextualization within Stilbenoid Chemistry

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton, which forms a 1,2-diphenylethylene backbone. They are synthesized in plants through the phenylpropanoid pathway. This class of molecules, which includes the well-known compound resveratrol (B1683913), is recognized for its structural diversity, arising from various hydroxylation, methoxylation, and glycosylation patterns.

Batatasin II is classified as a dihydrostilbene or bibenzyl, meaning the ethylene double bond of the core stilbene (B7821643) structure is saturated. This structural feature is shared with other members of the batatasin family, such as Batatasin III. In contrast, other related compounds found in the same plant sources, like Batatasin I, possess a phenanthrene (B1679779) structure, which is a cyclized derivative of the stilbene skeleton.

Historical Perspective of Batatasin Discovery

The batatasin family of compounds was first identified in the early 1970s during investigations into the dormancy of yam bulbils. Researchers isolated a group of endogenous substances from dormant bulbils of the Chinese yam, Dioscorea batatas (now often referred to as Dioscorea opposita), that were capable of inducing a dormant state in non-dormant bulbils. These growth-inhibiting substances were named "batatasins".

Initial studies led to the isolation and naming of at least five distinct compounds: Batatasin I, II, III, IV, and V. researchgate.net It was established that these compounds accumulate in yam tubers just before the onset of dormancy and play a role in regulating this physiological state. While the chemical structures for Batatasin I, III, IV, and V were elucidated and reported as phenanthrene and bibenzyl derivatives, the definitive chemical structure of this compound has remained less clearly documented in widely accessible scientific literature. A 1982 publication by Reisch and El-Olemy reportedly detailed the structure of this compound from Dioscorea opposita; however, this information has not been widely propagated in subsequent reviews or databases, leading to some ambiguity. koreascience.kr

Structure

2D Structure

3D Structure

Properties

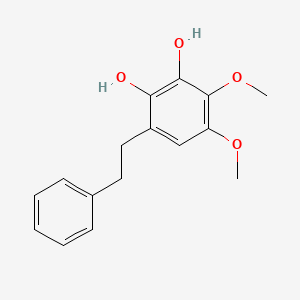

IUPAC Name |

3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSITSYPUXRHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243929 | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39354-56-8 | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39354-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytogeography of Batatasin Ii

Plant Sources and Species Distribution

Occurrence in Dioscorea Species (Yams)

Batatasin II is notably present in various species of the genus Dioscorea, commonly known as yams. Research has shown its detection in at least 13 different Dioscorea species. researchgate.net While Batatasin I is the most frequently encountered compound of this class within the genus, this compound is also widespread. researchgate.net

One of the most studied sources is the Chinese yam, with species such as Dioscorea batatas (synonymous with Dioscorea polystachya) and Dioscorea opposita being significant. researchgate.netmedchemexpress.com The dormant bulbils of D. opposita have been found to contain a range of batatasins, including this compound. researchgate.net Other species where batatasins have been detected include those of both tropical and temperate origin, highlighting a broad distribution within the genus. researchgate.net

Table 1: Documented Presence of Batatasins in Select Dioscorea Species

| Species | This compound Presence | Other Batatasins Present |

|---|---|---|

| Dioscorea opposita | Yes | Batatasin I, III, IV, V researchgate.net |

| Dioscorea batatas | Yes | Batatasin I nih.gov |

| Dioscorea dumetorum | Possible | Batatasin I Confirmed researchgate.net |

This table is illustrative and not exhaustive of all species containing this compound.

Detection in Bletilla striata

Beyond the Dioscorea genus, this compound has been identified in Bletilla striata, a species of terrestrial orchid. nih.gov The flowers of this plant have been a source for the isolation of various phenolic compounds, including glycosides and other bibenzyl derivatives. nih.gov This finding indicates that the occurrence of this compound is not exclusive to the Dioscoreaceae family.

Presence in Other Plant Genera

The presence of batatasin-type compounds extends to other plant families, suggesting a wider, though specific, distribution in the plant kingdom. For instance, Batatasin-III has been extensively studied in Empetrum nigrum from the Ericaceae family. While this is a different compound, its structural similarity to this compound points to related biosynthetic pathways in divergent plant lineages. Research has also identified batatasin-like phenolics in the Juncaceae and Combretaceae families, although the specific identification of this compound in these families is less documented.

Distribution within Plant Tissues and Organ Systems

The concentration of this compound within a plant is not uniform; it is typically sequestered in specific tissues and organs, often those associated with dormancy and storage.

Bulbils and Rhizomes

This compound is most prominently found in the dormant storage organs of yams, specifically the aerial bulbils and underground rhizomes. researchgate.netnih.gov In Dioscorea batatas, these compounds accumulate in the developing tubers just before the onset of the dormancy period. researchgate.net The distribution within the tuber is also uneven, with higher concentrations located in the peripheral zone just under the skin and in the proximal (head) region. researchgate.net This localization supports their function as endogenous growth inhibitors that help maintain dormancy. researchgate.net

Table 2: Distribution of Batatasins in Yam Tissues

| Plant Organ | Presence | Relative Concentration |

|---|---|---|

| Aerial Bulbils | High researchgate.net | Concentrated during dormancy researchgate.net |

| Rhizomes/Tubers | High researchgate.netnih.gov | Higher in peripheral and proximal regions researchgate.net |

| Leaves | Not Detected | Dioscorins (storage proteins) are found in tubers but not leaves sinica.edu.twresearchgate.net |

Root Vegetables

As a member of the Dioscorea genus, yams are considered root vegetables. nih.govnih.govdntb.gov.ua The presence of this compound is therefore established within this category of plants, particularly in their storage organs (tubers and rhizomes). researchgate.netnih.gov These organs function as nutrient reserves for the plant and are the primary sites of batatasin accumulation. researchgate.net The compound's role as a growth regulator is directly linked to its presence in these vegetative tissues, where it helps to suppress sprouting until favorable conditions arise. researchgate.net

Phytochemical Isolation and Structural Characterization of Batatasin Ii

Advanced Chromatographic Separation Techniques

The isolation and purification of Batatasin II from complex plant extracts rely on a suite of advanced chromatographic techniques. egyankosh.ac.incpur.inslideshare.net These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation based on properties like polarity and size. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of batatasins. unair.ac.idresearchgate.netlibretexts.org In the study of Dioscorea opposita (Chinese yam), HPLC has been instrumental in developing quantitative analysis methods for phenanthrenes, including batatasin derivatives. researchgate.netjmb.or.krnih.gov For instance, a rapid and reliable HPLC method was developed to quantify 3,5-dimethoxyphenanthrene-2,7-diol (DMP) and batatasin-I. researchgate.net This method utilized a C18 column with a gradient elution of water and acetonitrile, both containing 0.025% acetic acid, at a flow rate of 2 mL/min and detection at 260 nm. researchgate.net

Similarly, HPLC has been employed for the purification of batatasin III from Sunipia scariosa and Dioscorea alata L. (yam peel). unair.ac.idbioline.org.br In the case of S. scariosa, semi-preparative HPLC with a methanol-water solvent system (9:11 v/v) was used to separate batatasin III from its positional isomer. bioline.org.br For the analysis of sugars in Chinese yam, which are relevant to the study of dormancy-related compounds like batatasins, HPLC with a carbohydrate column and an acetonitrile-water mobile phase has been used. koreascience.kr

Column and Thin-Layer Chromatography Methods

Column chromatography (CC) is a fundamental and widely used technique for the initial fractionation and purification of batatasins from plant extracts. column-chromatography.combioline.org.brresearchgate.netbioline.org.brresearchgate.netresearcher.lifecapes.gov.br This method involves a solid stationary phase, such as silica (B1680970) gel or Sephadex LH-20, packed into a column. bioline.org.brbioline.org.br The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through, leading to the separation of compounds based on their affinity for the stationary phase. column-chromatography.com

For instance, in the isolation of batatasin III from Sunipia scariosa, the methanol (B129727) extract was first subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone. bioline.org.br This was followed by further purification on another silica gel column with a chloroform-methanol gradient and then on a Sephadex LH-20 column. bioline.org.br Similarly, the isolation of batatasin III from Dendrobium hongdie involved fractionation of the chloroform-soluble portion of the ethanol (B145695) extract on a silica gel column, followed by purification on Sephadex LH-20. bioline.org.br

Thin-Layer Chromatography (TLC) is another essential technique, often used for monitoring the progress of column chromatography separations and for preliminary identification of compounds. researchgate.netresearcher.lifecapes.gov.brsavemyexams.com In the isolation of batatasin I from Dioscorea dumetorum, TLC was used to show the presence of two other unknown phenanthrenes alongside batatasin I. researchgate.netresearcher.lifecapes.gov.br TLC works on the same principle of differential adsorption as column chromatography but on a flat plate coated with a thin layer of adsorbent like silica gel. savemyexams.com

Spectroscopic and Spectrometric Elucidation Protocols

Following isolation, the precise chemical structure of this compound and its analogues is determined using a combination of powerful spectroscopic and spectrometric techniques. egyankosh.ac.inbioline.org.bracs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. egyankosh.ac.inacs.orguit.no Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are routinely performed. unair.ac.id

For example, the structure of batatasin III isolated from Dioscorea alata L. was confirmed using ¹H and ¹³C NMR. The ¹H-NMR spectrum showed characteristic signals for aromatic protons and methylene (B1212753) protons. The ¹³C-NMR spectrum revealed the presence of aromatic carbons, including those bonded to hydroxyl and methoxy (B1213986) groups, as well as methylene carbons. unair.ac.id Similarly, the structures of batatasin III from Sunipia scariosa and Dendrobium hongdie were elucidated by detailed analysis of their ¹H and ¹³C NMR spectra. bioline.org.brbioline.org.br

Table 1: ¹³C and ¹H NMR Spectroscopic Data for Batatasin III

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1 | 143.57 | - |

| 2 | 115.43 | 6.66 (s) |

| 3 | 155.45 | - |

| 4 | 112.94 | 6.70 (d, 12) |

| 5 | 129.56 | 7.17 (t, 6, 12) |

| 6 | 120.92 | 6.77 (d, 6) |

| 1' | 144.45 | - |

| 2' | 108.09 | 6.28 (s) |

| 3' | 156.51 | - |

| 4' | 99.17 | 6.28 (s) |

| 5' | 160.79 | - |

| 6' | 106.88 | 6.35 (s) |

| α | 37.29 | 2.84 (m) |

| β | 37.63 | 2.84 (m) |

| 5'-OCH₃ | 55.31 | - |

Data sourced from studies on Batatasin III isolated from Dioscorea alata L. unair.ac.id

Mass Spectrometry (MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. egyankosh.ac.inbioline.org.bruit.nomedchemexpress.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the molecular formula. uit.no For instance, the molecular ion of batatasin III has been identified using ESI-MS and EIMS. bioline.org.brbioline.org.br

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) combines the high separation efficiency of UPLC with the high-resolution and high-sensitivity detection capabilities of Q-TOF-MS. egyankosh.ac.intandfonline.comresearchgate.net This hyphenated technique is particularly useful for identifying and characterizing metabolites of compounds like batatasin III in complex biological matrices. researchgate.net In a study on a traditional Chinese medicine formulation, liquid chromatography coupled with a QTOF-MS was used to identify and quantify several chemical markers, including batatasin III. thieme-connect.com

Comparative Phytochemistry within the Batatasin Series (Batatasin I, III, IV, V)

The batatasin series consists of several related compounds, including Batatasin I, III, IV, and V, which have been isolated from various plant species, notably from the genus Dioscorea (yams). researchgate.netcornell.edu These compounds share a common structural backbone but differ in the number and position of hydroxyl and methoxy groups on their aromatic rings.

Batatasin I is a phenanthrene (B1679779) derivative, specifically 6-hydroxy-2,4,7-trimethoxyphenanthrene. cornell.edunih.gov

Batatasin III is a dihydrostilbene, 3,3'-dihydroxy-5-methoxybibenzyl. tandfonline.comcornell.edu

Batatasin IV is 2',3-dihydroxy-5-methoxybibenzyl. cornell.edu

Batatasin V is 2'-hydroxy-3,4,5-trimethoxybibenzyl. cornell.edumedchemexpress.com

The structural variations among the batatasins influence their physicochemical properties and biological activities. For example, a study investigating the α-glucosidase inhibitory effects of different batatasins found that Batatasin I, III, and IV showed inhibitory activity, while Batatasin V did not. researchgate.net This suggests that the specific substitution pattern of hydroxyl and methoxy groups is crucial for this particular biological function. researchgate.net The isolation of these related compounds often occurs from the same plant source, highlighting the biosynthetic pathways that lead to this class of phytochemicals. cornell.edu

Biosynthetic Pathways and Metabolic Regulation of Batatasin Ii

Precursor Compounds and Enzymatic Transformations

The journey to Batatasin II begins with fundamental building blocks derived from primary metabolism. The ultimate precursor is the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Through a series of enzymatic steps, L-phenylalanine is channeled into the phenylpropanoid pathway, forming key intermediates.

For batatasins, a crucial precursor is dihydro-m-coumaric acid. researchgate.net The core structure of this compound, a bibenzyl (or dihydrostilbene), is assembled through a pivotal condensation reaction. This reaction involves a CoA-ester of a cinnamic acid derivative (like p-coumaroyl-CoA, derived from phenylalanine) and three molecules of malonyl-CoA (originating from carbohydrate metabolism).

The key enzymatic transformations are catalyzed by specific classes of enzymes. Bibenzyl synthase, a type III polyketide synthase, is central to forming the C6-C2-C6 bibenzyl backbone. oup.com Following the creation of this core structure, further modifications occur. O-methyltransferases (OMTs) are responsible for adding methyl groups to specific hydroxyl positions on the aromatic rings, a critical step in the formation of this compound which features two methoxy (B1213986) groups. oup.comkoreascience.kr

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

| Component Type | Name | Role in Pathway |

| Primary Precursor | L-Phenylalanine | Starting amino acid from the shikimate pathway. mdpi.com |

| Intermediate | p-Coumaroyl-CoA | Key intermediate from the phenylpropanoid pathway; provides one of the aromatic rings and the two-carbon bridge. mdpi.com |

| Intermediate | Malonyl-CoA | Provides the carbon units for the second aromatic ring. |

| Intermediate | Dihydro-m-coumaric acid | Identified as a precursor to batatasins in Dioscoreaceae. researchgate.net |

| Key Enzyme | Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. researchgate.net |

| Key Enzyme | Bibenzyl Synthase | Catalyzes the condensation reaction to form the bibenzyl scaffold. oup.com |

| Modifying Enzyme | O-methyltransferase (OMT) | Adds methyl groups to the hydroxyls on the bibenzyl core to form the final methoxy groups of this compound. oup.comkoreascience.kr |

This table summarizes the primary starting materials and the catalytic proteins essential for the synthesis of the this compound molecule.

Involvement of Phenylpropanoid and Stilbenoid Biosynthesis Routes

This compound is classified as a stilbenoid, specifically a dihydrostilbene. researchgate.netresearchgate.net Its synthesis is therefore an integral part of the stilbenoid biosynthesis pathway, which itself is a major branch of the general phenylpropanoid pathway. mdpi.commdpi.com

The phenylpropanoid pathway is a metabolic hub in plants, responsible for producing a vast array of secondary metabolites, including lignins, flavonoids, and coumarins. mdpi.com The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. researchgate.net This is followed by a series of hydroxylation and ligation reactions to produce activated intermediates, most notably p-coumaroyl-CoA.

At this juncture, the pathway branches. p-Coumaroyl-CoA serves as the substrate for stilbene (B7821643) synthase (STS) or, in the case of dihydrostilbenes, bibenzyl synthase. oup.com This enzyme catalyzes the defining step of stilbenoid synthesis: the sequential addition of three acetate (B1210297) units from malonyl-CoA and subsequent cyclization and aromatization to form the characteristic stilbene or bibenzyl skeleton. This process directly links the phenylpropanoid pathway with the polyketide pathway. Subsequent tailoring reactions, such as methylation by OMTs, complete the synthesis of specific molecules like this compound.

Interplay with Plant Hormone Metabolism (Gibberellic Acid and Abscisic Acid)

The production of this compound and other stilbenoids is not constitutive but is regulated by various signaling molecules, including plant hormones, often in response to environmental stress. researchgate.netkoreascience.kr Abscisic acid (ABA) and gibberellic acid (GA) have been shown to influence the metabolic pathways leading to batatasin production.

Abscisic Acid (ABA): ABA is a key regulator of plant stress responses and developmental processes like dormancy. Studies have shown that ABA can act as an activator of the phenylpropanoid pathway, thereby increasing the synthesis of various phenolic compounds. oup.com In yam bulbils, a direct relationship has been observed between ABA content, dormancy, and the concentration of batatasins. koreascience.krscirp.org ABA levels increase during the onset of dormancy, a state which is also associated with high levels of batatasins. scirp.org Exogenous application of ABA can enhance the expression of genes within the related flavonoid biosynthesis pathway, suggesting a mechanism by which it could also upregulate stilbenoid production. dntb.gov.ua

Gibberellic Acid (GA): The role of gibberellins (B7789140) is more complex. In some contexts, GA application has been shown to increase the content of Batatasin-III in Chinese yam tubers. mdpi.com However, other research indicates that gibberellin treatment can induce dormancy in yam bulbils, an effect accompanied by an increase in batatasin levels. scirp.org This contrasts with GA's typical role as a dormancy-breaking hormone in many other plant species. On a broader scale, GA's effect on the phenylpropanoid pathway can sometimes be inhibitory, especially when compared to other hormones like cytokinins. researchgate.net This suggests a complex, and possibly species-specific, regulatory relationship between gibberellins and batatasin biosynthesis.

Table 2: Influence of Plant Hormones on Batatasin-Related Metabolism

| Plant Hormone | Observed Effect | Plant/System | Citation |

| Abscisic Acid (ABA) | Levels correlate with batatasin content and dormancy. | Yam (Dioscorea batatas) bulbils | koreascience.krscirp.org |

| Activates phenylpropanoid pathway. | General | oup.com | |

| Upregulates flavonoid biosynthesis genes. | Grape (Vitis) | dntb.gov.ua | |

| Gibberellic Acid (GA) | Increased Batatasin-III content with GA3 treatment. | Chinese Yam (Dioscorea) | mdpi.com |

| Induced dormancy and increased batatasin content. | Yam (Dioscorea) bulbils | scirp.org |

This table outlines the documented effects of Abscisic Acid and Gibberellic Acid on the metabolic pathways connected to batatasin synthesis.

Metabolic Interconnections within Host Plants (e.g., Flavonoid Metabolism)

The biosynthesis of this compound is tightly interwoven with other major secondary metabolic pathways, most notably flavonoid biosynthesis. Both stilbenoids and flavonoids are derived from the same phenylpropanoid pathway and share common precursors. mdpi.commdpi.com

The central branch point for these two pathways is the intermediate p-coumaroyl-CoA. mdpi.com This molecule stands at a metabolic crossroads:

It can be directed by chalcone synthase (CHS) , the key enzyme of the flavonoid pathway, to produce naringenin (B18129) chalcone, the precursor to all flavonoids.

Alternatively, it can be utilized by bibenzyl synthase (BBS) to form the dihydrostilbene backbone, leading to batatasins. oup.com

This competition for a common substrate implies a metabolic trade-off. The upregulation of one pathway may lead to the downregulation of the other as they compete for the same pool of p-coumaroyl-CoA. This allocation is tightly regulated by the plant in response to developmental cues and environmental stresses. For instance, conditions that trigger a defense response might favor the production of stilbenoid phytoalexins over flavonoids, or vice versa, by differentially regulating the expression of BBS and CHS genes. mdpi.com This interconnection highlights how the synthesis of this compound is part of a dynamic and integrated metabolic grid within the plant.

Research on Batatasin Ii Analogues and Derivatives

Design and Synthetic Methodologies for Analogues

The design of batatasin analogues is largely inspired by the structures of naturally occurring bibenzyl and phenanthrene (B1679779) compounds. semanticscholar.org The core structure, a dihydrostilbene (bibenzyl) scaffold, serves as a template for chemical modifications. mdpi.comacs.org The primary strategies involve altering the substitution patterns on the two aromatic rings, including the number, position, and type of functional groups like hydroxyl and methoxyl groups. rsc.orgacs.orgnih.gov

Synthetic methodologies to create these analogues often employ established chemical reactions. A common approach involves the Wittig reaction to form a stilbene (B7821643) (1,2-diphenylethylene) intermediate, which is then subjected to hydrogenation to yield the dihydrostilbene (bibenzyl) core. uit.no For example, a library of 22 synthetic dihydrostilbenes was prepared to investigate their antifouling potential. acs.org The synthesis of these compounds, such as 3-methoxybibenzyl and 3,5-dimethoxybibenzyl, started with a Wittig reaction followed by hydrogenation. uit.no

Another key synthetic strategy is the demethylation of methoxy (B1213986) groups to yield hydroxyl groups. uit.no This allows for the creation of analogues with different hydroxylation patterns, which has been shown to be crucial for biological activity. acs.org For instance, 3-hydroxybibenzyl was synthesized from 3-methoxybibenzyl via demethylation. uit.no

Researchers have also synthesized more complex derivatives. In one study, 26 analogues of Batatasin III were synthesized to evaluate their anti-inflammatory activity. nih.gov Another study involved the synthesis of bibenzyl analogues (compounds 23-35) to investigate their spasmolytic effects. acs.org The synthesis of these varied derivatives allows for a systematic exploration of how different structural features impact biological function. rsc.org The chemicals and solvents used for these syntheses are typically of analytical or reagent grade and are commercially available. rsc.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of a batatasin analogue influences its biological activity. These studies provide guidelines for the rational design of more potent and specific compounds. rsc.orgrsc.org

For α-Glucosidase Inhibitory Activity: Several studies have focused on the SAR of batatasin derivatives as α-glucosidase inhibitors, an important target for managing diabetes. rsc.orgrsc.orgresearchgate.net

Hydroxyl Groups: The presence and position of hydroxyl groups are significant. A hydroxyl group at the C-2' position appears to play a major role in enhancing inhibitory activity. rsc.orgrsc.org The inhibitory activity of 2,4-dimethoxy-6,7-dihydroxyphenanthrene was noted to be about six times stronger than that of Batatasin I, a difference potentially caused by an additional hydroxyl group. researchgate.net

Methoxy Groups: The substitution pattern of methoxy groups is also critical. Batatasin V, which has a 3,4,5-trimethoxy substitution on one of its aromatic rings, showed no inhibitory activity. rsc.orgrsc.org This suggests that this specific substitution pattern is detrimental to the compound's ability to inhibit α-glucosidase. rsc.org Conversely, a derivative with a 3,5-dimethoxy moiety displayed a significant increase in its inhibitory activity. rsc.org This indicates that moderately deactivating groups at the C-4 position might enhance the affinity between the inhibitor and the enzyme. rsc.org

For Antifouling Activity: The dihydrostilbene scaffold has been identified as a potent foundation for antifouling agents. acs.org

A study of Batatasin III and 21 other synthetic analogues revealed strong activity against both marine micro- and macro-foulers. acs.org

In a different class of related compounds, the presence of bromine atoms was found to be a strict requirement for antifouling performance, as replacing them with hydrogen or chlorine led to a decrease in activity. mdpi.com

The combination of the dihydrostilbene scaffold with an oxime moiety has also been explored, creating hybrid compounds with high antifouling efficiency. mdpi.com

For Spasmolytic Activity: Research on bibenzyl analogues has shed light on the structural requirements for spasmolytic (smooth muscle relaxant) effects.

For maximum activity, it was found that the bibenzyls should have oxygenated substituents on both aromatic rings. acs.org

Conversely, the methylation of free hydroxyl groups, as well as an increase in the number of oxygenated groups relative to compounds like Gigantol and Batatasin III, led to a decrease in relaxant activity. acs.org

For Anti-inflammatory Activity: The synthesis and evaluation of 26 Batatasin III analogues provided insights into the SAR for anti-inflammatory effects. nih.gov Analysis of these analogues helps to provide a basis for future structural modifications to develop new anti-inflammatory agents. nih.gov

The following table summarizes some of the synthesized Batatasin analogues and their reported biological activities.

| Compound/Analogue | Modification | Biological Activity | Finding |

| Batatasin I | - | α-Glucosidase Inhibition | IC50 = 2.55 mM rsc.org |

| Batatasin III | - | α-Glucosidase Inhibition | IC50 = 1.89 mM rsc.org |

| Batatasin IV | - | α-Glucosidase Inhibition | IC50 = 2.52 mM rsc.org |

| Batatasin V | 3,4,5-trimethoxy substitution | α-Glucosidase Inhibition | No inhibitory activity rsc.orgrsc.org |

| Compound 5 | 3,5-dimethoxy moiety | α-Glucosidase Inhibition | Drastically increased activity rsc.org |

| Analogue 21 | Batatasin III derivative | Anti-inflammatory | IC50 = 12.95 μM (NO inhibition) nih.gov |

| Gigantol | Bibenzyl analogue | Spasmolytic | IC50 = 0.14-2.36 μM acs.org |

| Batatasin III | - | Spasmolytic | IC50 = 0.14-2.36 μM acs.org |

| 3,5-dimethoxybibenzyl (5) | Dihydrostilbene | Antifouling | Activity comparable to Sea-nine biocide acs.org |

| 3,4-dimethoxybibenzyl (9) | Dihydrostilbene | Antifouling | Activity comparable to Sea-nine biocide acs.org |

Modulation of Biological Activities through Structural Modifications

The targeted structural modification of batatasin analogues allows for the fine-tuning of their biological activities. This modulation is a direct consequence of the structure-activity relationships discussed previously.

One of the most significant modulations comes from the manipulation of hydroxyl and methoxyl groups on the aromatic rings. nih.gov These substitutions can alter molecular polarity, chemical reactivity, and the potential for hydrogen bonding, which in turn affects protein-ligand interactions and cellular uptake. nih.gov For example, in the context of spasmolytic activity, the methylation of hydroxyl groups in bibenzyl analogues was shown to decrease their effectiveness. acs.org This suggests that the free hydroxyl groups are essential for the interaction with the biological target.

The impact of these substitutions is also evident in the modulation of metabolic effects. A study comparing Batatasin III and Gigantol, which differ in their arene substitution patterns, found significant differences in their ability to modulate cellular glucose uptake and lipid metabolism. nih.gov Gigantol significantly enhanced glucose uptake under both basal and insulin-stimulated conditions, while Batatasin III was only effective under basal conditions. nih.gov Furthermore, both compounds suppressed lipid accumulation, but through different effects on extracellular glycerol (B35011) release, highlighting how subtle structural differences can lead to distinct pharmacological profiles. nih.gov

In the pursuit of potent α-glucosidase inhibitors, structural modifications have been shown to switch activity on or off. The 3,4,5-trimethoxy substitution pattern on Batatasin V completely abolished its inhibitory effect, whereas the introduction of a 3,5-dimethoxy moiety in another analogue dramatically increased its potency. rsc.org This demonstrates a clear modulation of biological activity through specific methoxy group arrangements.

The development of hybrid molecules represents another strategy for modulating activity. By combining the dihydrostilbene scaffold of batatasins with other pharmacologically active moieties, such as an oxime, researchers have created new classes of compounds. mdpi.com These hybrids were found to have potent antifouling properties, demonstrating that integrating different chemical features can lead to enhanced or novel biological activities. diva-portal.org

Ultimately, the research into batatasin analogues shows that their biological activities are highly tunable. Through strategic chemical synthesis and modification, it is possible to enhance desired effects, reduce undesired ones, and create novel compounds with potential applications in various fields, from medicine to marine biotechnology. mdpi.comrsc.org

Advanced Research Methodologies for Batatasin Ii Studies

High-Throughput Screening Approaches

High-throughput screening (HTS) represents a critical methodology for the rapid evaluation of large libraries of chemical compounds for specific biological activities. While extensive HTS campaigns focused exclusively on Batatasin II are not widely documented, the principles of HTS are routinely applied in natural product research and can be readily adapted for its study. c19early.orglifeasible.com This approach is instrumental in the initial phases of drug discovery and bioactivity profiling. lifeasible.com

Virtual high-throughput screening, a computational counterpart to traditional HTS, has been utilized in studies involving the secondary metabolites of Dioscorea alata (yam), a known source of batatasins. rjptonline.org In such studies, large databases of compounds, which would include this compound, are computationally docked against a biological target to predict binding affinities. rjptonline.orgrjptonline.org This accelerates the identification of potential lead compounds for further experimental validation. rjptonline.org Similarly, HTS formats are available for related compounds, such as screening libraries that include Batatasin IV, indicating the established infrastructure for testing this class of molecules. medchemexpress.com

Table 1: Application of Screening Methodologies Relevant to Batatasins

| Methodology | Application | Relevance to this compound |

|---|---|---|

| Virtual High-Throughput Screening | Employed to evaluate the potential of secondary metabolites from Dioscorea alata to interact with specific protein targets, such as those involved in endometriosis. rjptonline.orgrjptonline.org | This compound was included as a ligand in a virtual screening study against the SGPP2 protein. rjptonline.orgrjptonline.org |

| Compound Screening Libraries | Development of curated libraries of natural products and bioactive compounds for systematic biological testing against various targets. medchemexpress.commedchemexpress.com | Libraries containing related compounds like Batatasin IV are used, providing a framework for the inclusion and testing of this compound. medchemexpress.com |

| General HTS for Herbal Medicines | Broad screening of active ingredients from herbal sources to evaluate biological activities and identify lead compounds for drug development. lifeasible.com | As a natural product, this compound is a suitable candidate for inclusion in HTS campaigns aimed at discovering novel bioactivities. lifeasible.com |

Metabolomics and Transcriptomics in Host Plants

Understanding the biosynthesis of this compound in its natural sources, primarily yams (Dioscorea spp.) and sweet potatoes (Ipomoea batatas), is greatly facilitated by the integrated use of metabolomics and transcriptomics. dpi.qld.gov.aufrontiersin.org These "omics" technologies provide a holistic view of the molecular processes occurring within the plant, linking gene expression with the production of secondary metabolites. researchgate.net

Transcriptome analysis (via RNA-seq) identifies and quantifies all RNA molecules, revealing the differentially expressed genes (DEGs) under specific conditions, such as different stages of tuber development. dpi.qld.gov.aufrontiersin.org Metabolomics, on the other hand, profiles the complete set of small-molecule metabolites (the metabolome), identifying differentially accumulated metabolites (DAMs). researchgate.net By correlating DEGs with DAMs, researchers can identify the genes and enzymatic pathways responsible for the synthesis of specific compounds. dpi.qld.gov.aunih.gov

Studies on yam and sweet potato have successfully used this integrated approach to explore the biosynthesis of flavonoids, starch, and other metabolites during tuber growth. dpi.qld.gov.aufrontiersin.orgnih.gov For example, research on Dioscorea polystachya identified thousands of DEGs and hundreds of DAMs involved in plant hormone signal transduction and starch and sucrose (B13894) metabolism, which are closely linked to the production of secondary metabolites. dpi.qld.gov.auresearchgate.net While these studies have not specifically isolated the this compound pathway, they have established a robust methodological framework for doing so. They provide the necessary data to identify candidate genes, such as those for stilbene (B7821643) synthases, that are likely involved in the biosynthesis of the batatasin skeleton. researchgate.net

Table 2: Summary of 'Omics' Studies in this compound Host Plants

| Host Plant | 'Omics' Approach | Key Findings |

|---|---|---|

| Yam (Dioscorea polystachya) | Transcriptomics & Metabolomics | Identified 6,962 DEGs and 197 DAMs during tuber development, enriched in plant hormone signaling and secondary metabolite biosynthesis pathways. researchgate.net |

| Yam (Dioscorea spp.) | Transcriptomics & Metabolomics | Revealed that abscisic acid (ABA) levels are positively correlated with tuber weight, while gibberellin (GA) is negatively correlated, influencing metabolic pathways. dpi.qld.gov.au |

| Sweet Potato (Ipomoea batatas) | Transcriptomics & Metabolomics | Identified 16,303 DEGs and 1,566 metabolites across developmental stages, with significant enrichment in starch and flavonoid biosynthesis pathways. frontiersin.orgnih.gov |

| Sweet Potato (Ipomoea batatas) | Transcriptomics & Metabolomics | Showed that in a cream-fleshed mutant, the downregulation of specific transcription factors and 49 structural genes in the flavonoid pathway led to a decrease in anthocyanins and other flavonoids. nih.gov |

In Silico Modeling and Simulation Techniques (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a powerful computational tool used to predict the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme. rjptonline.orgajchem-a.com This technique is crucial for predicting a compound's potential biological activity and mechanism of action before undertaking extensive laboratory work. tandfonline.com

A specific in silico study investigated the potential of secondary metabolites from Dioscorea alata, including this compound, to interact with Sphingosine-1-phosphate phosphatase 2 (SGPP2), a gene implicated in endometriosis. rjptonline.orgrjptonline.org In this research, the three-dimensional structure of this compound was docked into the binding site of the SGPP2 protein. The binding affinity, measured as a docking score in kcal/mol, was calculated to predict the strength of the interaction. While diosgenin (B1670711) and prosapogenin (B1211922) showed the highest binding affinities in this particular study, the inclusion of this compound demonstrates the direct application of this methodology to the compound. rjptonline.orgrjptonline.org

The process typically involves preparing the 3D structures of the ligand and the target protein, defining a specific binding site (or "grid box"), and then using software like PyRx or AutoDock Vina to calculate the optimal binding pose and associated energy. rjptonline.orgrjptonline.orgresearchgate.net Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing a more accurate estimation of binding free energy. tandfonline.comnih.gov Similar docking studies on related compounds like Batatasin III have successfully predicted its strong binding interactions with quorum sensing-associated proteins, further validating the utility of this approach for the batatasin family. tandfonline.comnih.gov

Table 3: Molecular Docking Study Involving this compound

| Compound | Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Study Focus |

|---|---|---|---|---|

| This compound | SGPP2 | PyRx 0.9 | -6.9 | Evaluation of Dioscorea alata metabolites for interaction with an endometriosis-related gene. rjptonline.orgrjptonline.org |

| Diosgenin | SGPP2 | PyRx 0.9 | -9.0 | Evaluation of Dioscorea alata metabolites for interaction with an endometriosis-related gene. rjptonline.orgrjptonline.org |

| Prosapogenin | SGPP2 | PyRx 0.9 | -8.6 | Evaluation of Dioscorea alata metabolites for interaction with an endometriosis-related gene. rjptonline.orgrjptonline.org |

Bioassay Development for Specific Activities

Bioassays are fundamental laboratory procedures designed to measure the effects of a substance on a living organism or a biological system. The development of specific and reliable bioassays is essential for confirming the activities suggested by in silico screening and for quantifying a compound's potency. A variety of bioassays have been developed and utilized for the batatasin family of compounds, which are directly applicable to the study of this compound. iiarjournals.orgresearchgate.net

These assays span a range of potential therapeutic areas. For instance, to assess anti-cancer properties, several assays are commonly employed. The MTT assay is used to measure a compound's effect on cell viability and proliferation. iiarjournals.orgiiarjournals.org Migration and invasion assays, such as the wound healing assay or the Boyden chamber assay, are used to evaluate a compound's ability to inhibit cancer cell motility. iiarjournals.orgiiarjournals.org Furthermore, western blotting can be used to determine how the compound affects specific signaling proteins involved in these processes. iiarjournals.org

Other bioassays have been developed to investigate different activities. Anti-quorum sensing activity, the ability to disrupt bacterial communication, has been tested using biosensor strains like Chromobacterium violaceum CV026, where inhibition of violacein (B1683560) pigment production is measured. tandfonline.comnih.gov Additionally, assays for α-glucosidase inhibition are used to screen for anti-diabetic potential, while growth regulation assays using oat coleoptiles or seed germination tests are used to assess plant growth inhibitory effects. researchgate.netndl.go.jp

Table 4: Bioassays Developed for the Batatasin Class of Compounds

| Bioassay Type | Specific Method | Measured Activity | Target Application | Reference Compound(s) |

|---|---|---|---|---|

| Anti-proliferation | MTT Assay | Measures metabolic activity to determine cell viability and proliferation rate. | Anti-cancer | Batatasin III iiarjournals.orgiiarjournals.org |

| Anti-migration/Invasion | Wound Healing Assay, Boyden Chamber Assay | Measures the ability to inhibit cancer cell movement and invasion through a matrix. | Anti-cancer | Batatasin III iiarjournals.orgiiarjournals.org |

| Protein Expression | Western Blot Analysis | Detects changes in the levels of specific proteins (e.g., p-FAK, AKT, N-cadherin) involved in cell signaling pathways. | Anti-cancer Mechanism | Batatasin III iiarjournals.org |

| Enzyme Inhibition | α-Glucosidase Inhibition Assay | Measures the inhibition of the α-glucosidase enzyme to assess potential for lowering postprandial blood glucose. | Anti-diabetic | Batatasin I, III, IV, V researchgate.net |

| Anti-Quorum Sensing | Violacein Inhibition in C. violaceum | Measures the reduction in violacein pigment as an indicator of quorum sensing disruption. | Anti-bacterial | Batatasin III tandfonline.comnih.gov |

| Growth Regulation | Seed Germination & Coleoptile Elongation | Measures the inhibition of seed germination or the elongation of oat coleoptiles. | Plant Biology / Allelopathy | Batatasin I, III ndl.go.jp |

Concluding Remarks and Future Research Perspectives on Batatasin Ii

Current Gaps in Knowledge

Despite its identification and classification, significant gaps persist in the scientific understanding of Batatasin II, particularly when compared to other members of the batatasin family and the broader class of stilbenoids. The existing body of research is sparse, leaving many fundamental questions unanswered. A primary knowledge gap is the definitive elucidation of its complete biosynthetic pathway. While it is understood to originate from the phenylpropanoid pathway, the specific enzymes and intermediate steps leading to the formation of this compound have not been thoroughly characterized.

Furthermore, detailed investigations into the physiological roles of this compound within its natural plant sources, such as Ipomoea batatas and Dioscorea species, are lacking. biosynth.com The specific triggers for its production, its concentration in various plant tissues, and its precise functions in plant defense, growth, and development remain largely unexplored.

From a pharmacological perspective, while preliminary suggestions of anti-inflammatory, antimicrobial, and antioxidant activities exist, these properties have not been substantiated by extensive in vitro and in vivo studies specifically focused on this compound. biosynth.com Its mechanism of action at the molecular level is unknown, and there is a dearth of information regarding its potential therapeutic targets. The lack of dedicated research on this compound means that its toxicological profile and metabolic fate in biological systems are also completely uncharacterized. This scarcity of specific data severely limits any current assessment of its potential applications.

Translational Research Opportunities

The current gaps in the knowledge surrounding this compound present numerous opportunities for translational research. A crucial first step would be the development of efficient methods for the isolation and purification of this compound from its natural sources or through chemical synthesis to obtain sufficient quantities for comprehensive study.

Elucidating the specific biosynthetic pathway of this compound could have significant implications for metabolic engineering. By identifying and characterizing the key enzymes involved, it may be possible to enhance the production of this compound in plants or to engineer its synthesis in microbial systems, providing a sustainable source for future research and potential commercial applications.

Systematic screening of this compound for a wide range of biological activities is a promising avenue for translational research. This should include comprehensive studies to validate its purported anti-inflammatory, antimicrobial, and antioxidant properties, as well as exploration into other potential therapeutic areas such as anticancer and neuroprotective effects. Detailed mechanistic studies to identify its molecular targets and signaling pathways will be essential for understanding its pharmacological potential.

Given that this compound is a naturally occurring compound found in edible plants, research into its potential as a nutraceutical or a functional food ingredient is warranted. foodb.cahmdb.ca This would require rigorous investigation into its bioavailability, metabolism, and safety in animal models and eventually in human clinical trials. Such research could pave the way for the development of novel dietary supplements or functional foods with health-promoting benefits.

Q & A

Q. How should researchers address ethical considerations in this compound’s preclinical testing?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analyses to minimize sample sizes. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant repositories). Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for secondary data use .

Data Validation and Reproducibility

Q. What criteria should be applied to validate this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via mass spectrometry and correlate with bioactivity loss. Publish raw chromatographic data and storage conditions in supplementary materials to enable replication .

Q. How can researchers standardize this compound’s bioactivity data across laboratories?

- Methodological Answer : Establish inter-laboratory ring trials using a reference standard (e.g., NIST-certified this compound). Share protocols via platforms like Protocols.io and report data in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized units (e.g., µM for IC₅₀) and negative control baselines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.